Tyrphostin AG 555

Vue d'ensemble

Description

Tyrphostin AG 555 is a small molecule that is classified as experimental . It is also known by other names such as AG 555 and Tyrphostin B-46 . It is an inhibitor of tyrosine kinase and interacts directly with topoisomerase I, thus preventing DNA relaxation . It inhibits EGFR with an IC50 of 0.7 μM .

Molecular Structure Analysis

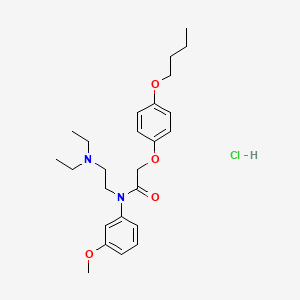

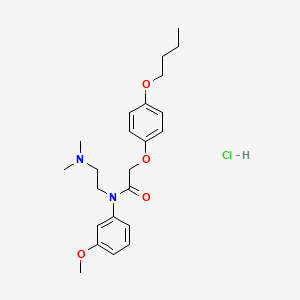

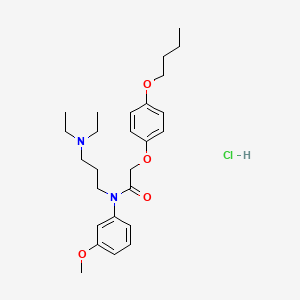

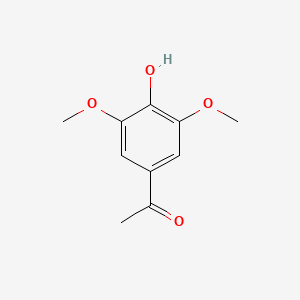

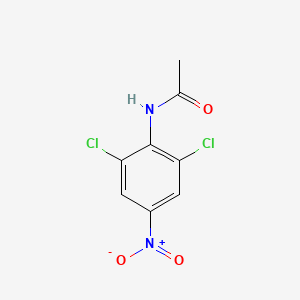

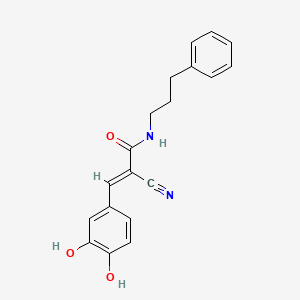

The molecular structure of this compound is characterized by a chemical formula of C19H18N2O3 . Its molecular weight is 322.36 . The IUPAC name for this compound is (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in ethanol and DMSO to 30 mM .

Applications De Recherche Scientifique

Inhibition du système protéasome de Mycobacterium tuberculosis

Tyrphostin AG 555 a été utilisé dans le développement d'analogues pour étudier l'inhibition du système protéasome Pup de Mycobacterium tuberculosis . Les composés synthétisés à partir de this compound se sont avérés inhiber les actions de dépupylation de Dop sur le substrat natif, FabD-Pup .

Inhibition de l'EGFR

This compound est un inhibiteur puissant et sélectif du récepteur du facteur de croissance épidermique (EGFR) . Il inhibe sélectivement EFGR par rapport à ErbB2 .

Inhibition de la croissance cellulaire

This compound inhibe la croissance dépendante de l'EGF des cellules HER 14 . Il supprime également la croissance des kératinocytes psoriasiques isolés de patients atteints de psoriasis lorsqu'il est utilisé à des concentrations allant de 1 à 50 μM .

Activité antirétrovirale

This compound a été identifié comme un puissant agent antirétroviral . Il inhibe l'activité de la transcriptase inverse du virus de la leucémie murine de Moloney (Mo-MuLV) .

Blocage de l'activation de Cdk2

Mécanisme D'action

Target of Action

Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.

Mode of Action

This compound inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, this compound has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .

Result of Action

The inhibition of EGFR and the blockage of Cdk2 activation by this compound can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that this compound could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tyrphostin AG 555 is known to interact with EGFR, a protein involved in cell signaling pathways . It inhibits EGFR tyrosine kinase with an IC50 of 700 nM . This interaction blocks the activation of Cdk2, a cyclin-dependent kinase .

Cellular Effects

This compound has been observed to induce cell arrest at the late G1 phase . This effect has been noted in HPV16-immortalized and normal keratinocytes, with IC50 values of 6.4 and 9.4 μM respectively .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which in turn blocks the activation of Cdk2 . This leads to the induction of cell arrest at the late G1 phase .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in ethanol and DMSO up to 30 mM .

Metabolic Pathways

Its role as an EGFR tyrosine kinase inhibitor suggests it may interact with enzymes and cofactors within the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it may interact with transporters or binding proteins associated with this pathway .

Subcellular Localization

As an EGFR inhibitor, it is likely to be found in regions of the cell where EGFR is present .

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.